molecular formula C9H14BrN B1270759 1-Butylpyridinium bromide CAS No. 874-80-6

1-Butylpyridinium bromide

Cat. No. B1270759
CAS RN: 874-80-6
M. Wt: 216.12 g/mol
InChI Key: KVBQNFMTEUEOCD-UHFFFAOYSA-M
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Patent
US08927160B2

Procedure details

Butylpyridinium bromide is prepared by a Menshutkin reaction of 27.5 g of 1-bromobutane with 15.8 g of pyridine at 40° C. in 24 hours, without solvent. The solid obtained is dried under low vacuum at 50° C.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH3:5].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[Br-:1].[CH2:2]([N+:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][CH2:4][CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
BrCCCC
Name
Quantity
15.8 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is dried under low vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(CCC)[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.